molecular formula C11H10N2O3 B12820753 Ethyl 3-formyl-1H-indazole-7-carboxylate

Ethyl 3-formyl-1H-indazole-7-carboxylate

Cat. No.: B12820753
M. Wt: 218.21 g/mol
InChI Key: LTWIOEUIIGYTKX-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formyl-1H-indazole-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound, such as an ethyl ester derivative, in the presence of a formylating agent. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Ethyl 3-carboxy-1H-indazole-7-carboxylate.

    Reduction: Ethyl 3-hydroxymethyl-1H-indazole-7-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-formyl-1H-indazole-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-1H-indazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-formyl-1H-indole-2-carboxylate: Similar structure but with an indole ring instead of an indazole ring.

    Ethyl 3-formyl-1H-indazole-5-carboxylate: Similar structure but with the carboxylate group at a different position.

Uniqueness

Ethyl 3-formyl-1H-indazole-7-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of novel therapeutic agents and for studying structure-activity relationships in medicinal chemistry .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 3-formyl-2H-indazole-7-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-5-3-4-7-9(6-14)12-13-10(7)8/h3-6H,2H2,1H3,(H,12,13)

InChI Key

LTWIOEUIIGYTKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C(NN=C21)C=O

Origin of Product

United States

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